molecular formula C19H22N4O3S B2816453 N-(5-(2-((2-methoxyphenyl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclopropanecarboxamide CAS No. 1351646-63-3

N-(5-(2-((2-methoxyphenyl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclopropanecarboxamide

Cat. No.: B2816453
CAS No.: 1351646-63-3
M. Wt: 386.47
InChI Key: PSOHMAMGHLLSNT-UHFFFAOYSA-N
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Description

Key structural elements include:

  • 2-Methoxyphenylamino-oxoethyl group: The methoxy substituent at the ortho position of the phenyl ring may enhance hydrogen bonding or π-π interactions with target proteins, while the amide linkage contributes to solubility and stability.
  • Cyclopropanecarboxamide: The cyclopropane ring introduces steric constraint and metabolic stability compared to bulkier carboxamide substituents (e.g., cyclohexane or aromatic rings).

The compound’s design likely optimizes bioavailability and target affinity, leveraging the thiazolo-pyridine core’s versatility in medicinal chemistry .

Properties

IUPAC Name

N-[5-[2-(2-methoxyanilino)-2-oxoethyl]-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O3S/c1-26-15-5-3-2-4-13(15)20-17(24)11-23-9-8-14-16(10-23)27-19(21-14)22-18(25)12-6-7-12/h2-5,12H,6-11H2,1H3,(H,20,24)(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSOHMAMGHLLSNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CN2CCC3=C(C2)SC(=N3)NC(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis of structurally related compounds, emphasizing substituent effects on physicochemical properties and bioactivity:

Compound Name / ID Core Structure R1 (Phenyl Substituent) R2 (Carboxamide) Key Differentiators
Target Compound Tetrahydrothiazolo[5,4-c]pyridine 2-Methoxyphenyl Cyclopropane Rigid core; moderate lipophilicity (predicted logP ~2.5); enhanced metabolic stability .
N-(5-(2-((2-Ethoxyphenyl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide Tetrahydrothiazolo[5,4-c]pyridine 2-Ethoxyphenyl Thiophene-3-yl Ethoxy group increases lipophilicity (logP ~3.1); thiophene may enable π-stacking but reduces solubility.
Niclosamide (WHO Essential Medicine) Salicylanilide 5-Chloro-2-nitro - Nitro group critical for anthelmintic activity; TMEM16A antagonism retained with Cl substitution .
N-(5-(4-Aminophenyl)isothiazolo[5,4-b]pyridin-3-yl)cyclohexanecarboxamide (10m) Isothiazolo[5,4-b]pyridine 4-Aminophenyl Cyclohexane Bulkier carboxamide may reduce target penetration; amino group enhances polarity.

Key Findings from Structural Comparisons:

Replacing nitro (niclosamide) with methoxy (target compound) eliminates electron-withdrawing effects, possibly altering target engagement .

Carboxamide Modifications :

  • Cyclopropane (target compound) vs. thiophene (): Cyclopropane’s rigidity may improve binding to sterically restricted active sites, while thiophene’s aromaticity could favor π-interactions in hydrophobic pockets .
  • Cyclopropane vs. cyclohexane (): The smaller cyclopropane reduces molecular weight (~30 Da difference) and may enhance metabolic stability by resisting oxidative degradation .

Core Structure Variations: Tetrahydrothiazolo[5,4-c]pyridine (target) vs.

Research Implications and Limitations

  • Pharmacological Data Gaps: No direct bioactivity data (e.g., IC50, Ki) for the target compound were found in the provided evidence. Predictions are based on structural analogs like niclosamide (TMEM16A inhibition) and DRAK inhibitors (kinase modulation) .
  • Synthetic Feasibility : The cyclopropanecarboxamide group may require specialized reagents (e.g., cyclopropane carbonyl chloride), increasing synthesis complexity compared to thiophene derivatives .

Q & A

Basic Research Questions

Q. What are the critical analytical techniques for characterizing the purity and structural integrity of this compound during synthesis?

  • Methodological Answer :

  • High-Performance Liquid Chromatography (HPLC) : Used to monitor reaction progress and quantify purity by comparing retention times against standards. Ensure mobile phase optimization (e.g., acetonitrile/water gradients) to resolve intermediates and byproducts .
  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Employ 1^1H and 13^13C NMR to confirm substituent connectivity. For example, the 2-methoxyphenyl group’s aromatic protons should appear as distinct doublets in the 6.8–7.5 ppm range, while the cyclopropane carboxamide protons resonate near 1.2–1.8 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, critical for distinguishing regioisomers .

Q. How should researchers design a multi-step synthesis protocol for this compound?

  • Methodological Answer :

  • Stepwise Strategy :

Core Thiazolo[5,4-c]pyridine Formation : Use cyclocondensation of thiourea derivatives with α-haloketones under reflux in ethanol (70–80°C, 12–24 hours) .

Amide Coupling : React the core with 2-((2-methoxyphenyl)amino)-2-oxoethyl groups via carbodiimide-mediated coupling (e.g., EDC/HOBt in DMF, 0–5°C to room temperature) to minimize racemization .

Purification : Employ flash chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (e.g., methanol/water) to isolate the final product .

  • Critical Parameters :
  • Temperature Control : Exothermic reactions (e.g., cyclization) require ice baths to prevent decomposition.
  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but may require stringent drying .

Advanced Research Questions

Q. How can statistical experimental design optimize reaction conditions for yield and selectivity?

  • Methodological Answer :

  • Design of Experiments (DoE) : Apply a fractional factorial design to evaluate variables (temperature, solvent polarity, catalyst loading). For example:
FactorRangeImpact on Yield
Temp.60–100°CHigher temps accelerate cyclization but increase side reactions
Catalyst (Pd/C)1–5 mol%Excess catalyst may promote over-reduction
Solvent (DMF/H2O ratio)9:1–7:3Higher DMF improves solubility but complicates purification
  • Response Surface Methodology (RSM) : Models interactions between variables to identify optimal conditions (e.g., 80°C, 3 mol% catalyst, 8:2 DMF/H2O) .
  • Validation : Confirm predicted yields via triplicate runs and analyze deviations using ANOVA .

Q. How to resolve contradictions in biological activity data between in vitro and in vivo studies?

  • Methodological Answer :

  • Pharmacokinetic Profiling :
  • Metabolic Stability : Use liver microsome assays (human/rat) to identify rapid clearance (e.g., cytochrome P450-mediated oxidation of the methoxyphenyl group) .
  • Plasma Protein Binding : Equilibrium dialysis to assess unbound fraction; high binding (>95%) may reduce in vivo efficacy despite potent in vitro activity .
  • Structural Modifications : Introduce electron-withdrawing groups (e.g., fluorine) on the cyclopropane ring to enhance metabolic stability without altering target affinity .

Q. What computational strategies predict the compound’s reactivity in novel reaction environments?

  • Methodological Answer :

  • Quantum Chemical Calculations : Use density functional theory (DFT, e.g., B3LYP/6-31G*) to map reaction pathways. For example, calculate activation energies for nucleophilic attacks on the thiazolo-pyridine core .
  • Molecular Dynamics (MD) Simulations : Model solvent effects (e.g., water vs. DMSO) on transition states to predict regioselectivity in amide bond formation .
  • Machine Learning (ML) : Train models on existing thiazolo-pyridine reaction datasets to forecast optimal catalysts or solvents for unexplored transformations .

Data Contradiction Analysis

Q. How to address discrepancies in NMR data between synthesized batches?

  • Methodological Answer :

  • Isotopic Labeling : Synthesize 13^{13}C-labeled analogs to confirm ambiguous peaks (e.g., distinguish between cyclopropane and thiazole carbons) .
  • Dynamic NMR (DNMR) : Resolve conformational exchange broadening by varying temperatures (e.g., 25–60°C) to observe coalescence of split peaks .
  • Cross-Validation : Compare with X-ray crystallography data (if available) to validate spatial arrangements of substituents .

Methodological Best Practices

Q. What are the best practices for ensuring reproducibility in scaled-up synthesis?

  • Methodological Answer :

  • Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., in-situ FTIR) to track key intermediates and adjust parameters dynamically .
  • Critical Quality Attributes (CQAs) : Define thresholds for impurities (e.g., ≤0.5% by HPLC) and enforce strict control during solvent switches .

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